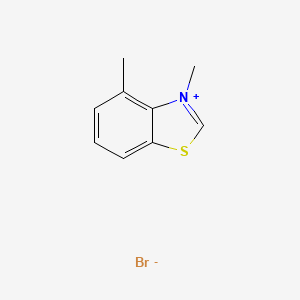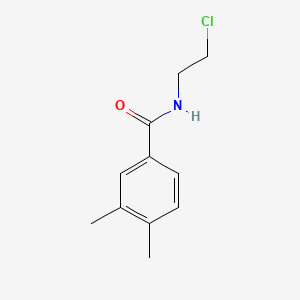
N-(2-Chloroethyl)-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-3,4-dimethylbenzamide is an organic compound that features a benzamide core substituted with a 2-chloroethyl group and two methyl groups at the 3 and 4 positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2-chloroethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 3,4-dimethylbenzoic acid and 2-chloroethylamine.
Reaction Conditions: The reaction is typically conducted in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of 2-chloroethylamine.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal byproducts.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Major Products
Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.
Oxidation: Products include 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: Products include N-(2-aminoethyl)-3,4-dimethylbenzamide.
科学研究应用
N-(2-Chloroethyl)-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biochemical pathways involving amide bonds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Chloroethyl)-3,4-dimethylbenzamide involves its interaction with biological molecules through its reactive chloroethyl group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The compound’s ability to form stable adducts with biomolecules makes it a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
N-(2-Chloroethyl)-N-nitrosourea (CENU): Used in cancer treatment, particularly for brain tumors.
N-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea (CCNU): Another nitrosourea compound with similar applications in oncology.
Carmustine (BCNU): A well-known chemotherapeutic agent used to treat various cancers.
Uniqueness
N-(2-Chloroethyl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of methyl groups at the 3 and 4 positions can affect the compound’s electronic properties and steric interactions, making it distinct from other chloroethyl-substituted compounds.
属性
CAS 编号 |
15257-87-1 |
|---|---|
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-4-10(7-9(8)2)11(14)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI 键 |
BHIXUJAVQJKHLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


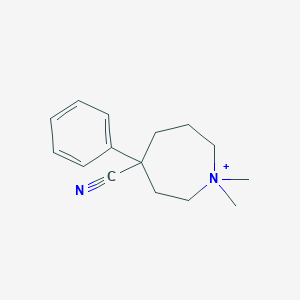
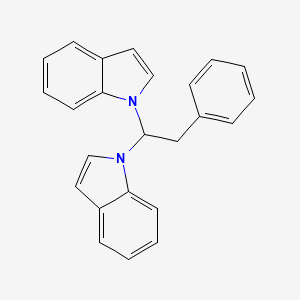
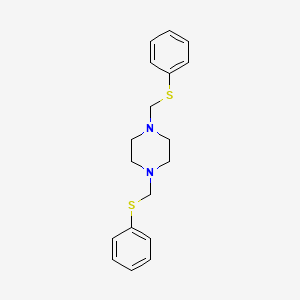
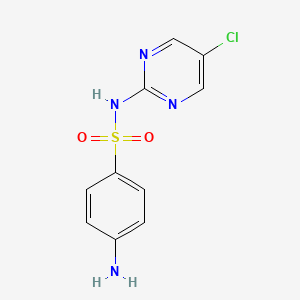
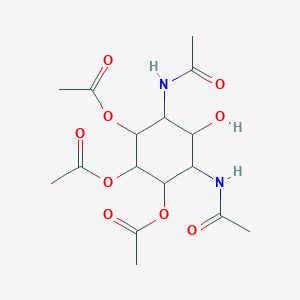
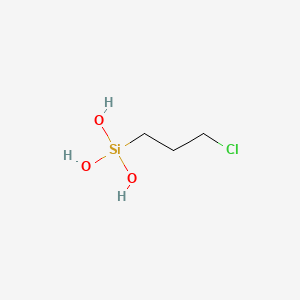

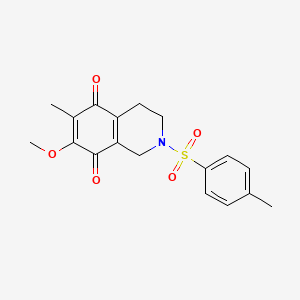




![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
